molecular formula C2H4BrCl B052838 1-Bromo-2-chloroethane CAS No. 107-04-0

1-Bromo-2-chloroethane

Cat. No. B052838
CAS RN: 107-04-0
M. Wt: 143.41 g/mol
InChI Key: IBYHHJPAARCAIE-UHFFFAOYSA-N
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Patent
US07737283B2

Procedure details

Morpholine and 1-bromo-2-chloroethane are reacted using the procedure for Example OO to afford 4-(2-chloroethyl)morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Br[CH2:8][CH2:9][Cl:10]>>[Cl:10][CH2:9][CH2:8][N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.